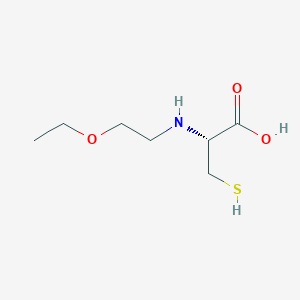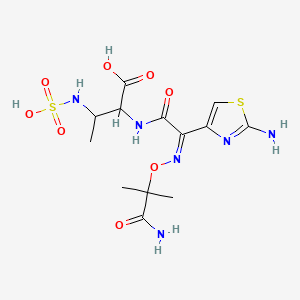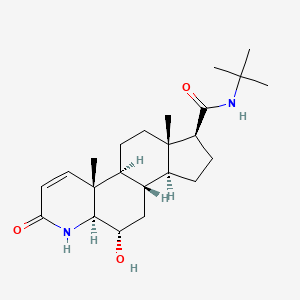![molecular formula C13H18O3 B564513 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid CAS No. 53949-53-4](/img/structure/B564513.png)
2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid
Overview
Description
1-Hydroxy Ibuprofen is a metabolite of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). Ibuprofen is commonly used for the relief of symptoms of arthritis, fever, and pain, especially where there is an inflammatory component. The chemical formula of 1-hydroxy ibuprofen is C₁₃H₁₈O₃, and it is formed through the hydroxylation of ibuprofen .
Mechanism of Action
Target of Action
1-Hydroxyibuprofen, also known as 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid, primarily targets the cyclooxygenase enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of pain and inflammation .
Mode of Action
1-Hydroxyibuprofen interacts with its targets, the cyclooxygenase enzymes, by inhibiting their activity . This inhibition is non-selective and reversible . The interaction results in a decrease in the production of prostaglandins, thereby reducing pain and inflammation .
Biochemical Pathways
The primary biochemical pathway affected by 1-Hydroxyibuprofen is the arachidonic acid pathway . By inhibiting the cyclooxygenase enzymes, 1-Hydroxyibuprofen disrupts the conversion of arachidonic acid to prostaglandins . This leads to a decrease in prostaglandin levels, which in turn reduces pain and inflammation .
Pharmacokinetics
The pharmacokinetic properties of 1-Hydroxyibuprofen, including its absorption, distribution, metabolism, and excretion (ADME) properties, influence its bioavailability . .
Result of Action
The molecular and cellular effects of 1-Hydroxyibuprofen’s action primarily involve the reduction of prostaglandin synthesis . This leads to a decrease in pain and inflammation at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Hydroxyibuprofen . For instance, the presence of other compounds in the environment can affect the degradation and hence the effectiveness of 1-Hydroxyibuprofen . Furthermore, the physicochemical characteristics of 1-Hydroxyibuprofen make its degradation in the environment or by microorganisms difficult .
Biochemical Analysis
Biochemical Properties
1-Hydroxyibuprofen interacts with various enzymes, proteins, and other biomolecules. Its analgesic activity is linked to its anti-inflammatory effects and is related to reduction in the ex vivo production in blood of cyclo-oxygenase (COX)-1 and COX-2 derived prostanoids .
Cellular Effects
1-Hydroxyibuprofen, being a metabolite of ibuprofen, shares similar cellular effects. It influences cell function by reducing inflammation and pain, which can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1-Hydroxyibuprofen is closely related to that of ibuprofen. It exerts its effects at the molecular level by inhibiting the COX-1 and COX-2 enzymes, which are involved in the production of prostanoids, compounds that play a key role in inflammation and pain .
Dosage Effects in Animal Models
While specific studies on 1-Hydroxyibuprofen dosage effects in animal models are limited, ibuprofen, from which 1-Hydroxyibuprofen is derived, has been extensively studied. The effects of ibuprofen vary with different dosages, and high doses can lead to toxic or adverse effects .
Metabolic Pathways
1-Hydroxyibuprofen is involved in the metabolic pathways of ibuprofen. It is one of the major metabolites of ibuprofen, indicating that it interacts with the enzymes involved in ibuprofen metabolism .
Subcellular Localization
As a small, lipid-soluble molecule, it is likely to be able to cross cell membranes and distribute throughout the cell .
Preparation Methods
The synthesis of 1-hydroxy ibuprofen typically involves the hydroxylation of ibuprofen. This can be achieved through various synthetic routes, including:
Chemical Synthesis: The hydroxylation of ibuprofen can be carried out using chemical reagents such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Biotransformation: Microbial biotransformation using specific strains of bacteria or fungi can also be employed to hydroxylate ibuprofen to 1-hydroxy ibuprofen.
Chemical Reactions Analysis
1-Hydroxy ibuprofen undergoes various chemical reactions, including:
Oxidation: 1-Hydroxy ibuprofen can be further oxidized to form carboxy ibuprofen.
Reduction: Reduction of 1-hydroxy ibuprofen can yield ibuprofen.
Substitution: The hydroxyl group in 1-hydroxy ibuprofen can participate in substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include carboxy ibuprofen and ibuprofen .
Scientific Research Applications
1-Hydroxy ibuprofen has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism of ibuprofen and its metabolites, including 1-hydroxy ibuprofen, helps in understanding the pharmacokinetics and pharmacodynamics of ibuprofen.
Toxicology: Investigating the toxicological effects of ibuprofen metabolites, including 1-hydroxy ibuprofen, to assess the safety profile of ibuprofen.
Biochemistry: Exploring the enzymatic pathways involved in the hydroxylation of ibuprofen to 1-hydroxy ibuprofen.
Comparison with Similar Compounds
1-Hydroxy ibuprofen can be compared with other similar compounds, such as:
Ibuprofen: The parent compound, widely used as an NSAID.
Carboxy Ibuprofen: Another metabolite of ibuprofen formed through further oxidation of 1-hydroxy ibuprofen.
2-Hydroxy Ibuprofen: Another hydroxylated metabolite of ibuprofen.
1-Hydroxy ibuprofen is unique in its specific hydroxylation position, which influences its pharmacokinetic and pharmacodynamic properties compared to other metabolites .
Properties
IUPAC Name |
2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9,12,14H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOQYHYFRKTDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016132 | |
| Record name | 2-(4'-(1-Hydroxy-2-methylpropyl)phenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53949-53-4 | |
| Record name | 2-[4′-(1-Hydroxy-2-methylpropyl)phenyl]propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53949-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4'-(1-Hydroxy-2-methylpropyl)phenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053949534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4'-(1-Hydroxy-2-methylpropyl)phenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4'-(1-HYDROXY-2-METHYLPROPYL)PHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A1S87ZA87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is 1-Hydroxyibuprofen formed and what does its presence indicate?
A1: 1-Hydroxyibuprofen is a minor metabolite of ibuprofen, primarily generated through metabolic processes in the liver. [] Its presence in urine samples can serve as a marker for ibuprofen intake, particularly in contexts like doping control in equestrian sports. []
Q2: Why is the removal efficiency of 1-Hydroxyibuprofen from wastewater often lower than that of its parent compound, ibuprofen?
A2: Research suggests that 1-Hydroxyibuprofen, with its relatively low log D value (a measure of lipophilicity), exhibits lower removal efficiency in wastewater treatment plants (WWTPs) compared to ibuprofen, which has a higher log D value. [] This difference implies that 1-Hydroxyibuprofen might be more persistent in water environments.
Q3: Are there any analytical methods specifically designed for detecting and quantifying 1-Hydroxyibuprofen in complex matrices like wastewater?
A3: Yes, researchers have developed sensitive and selective analytical methods for 1-Hydroxyibuprofen determination. One such approach utilizes cork as a natural sorbent phase in rotating-disk sorptive extraction to isolate and preconcentrate 1-Hydroxyibuprofen from aqueous samples. []
Q4: What are the potential environmental concerns regarding 1-Hydroxyibuprofen and similar pharmaceutical metabolites?
A5: The presence of pharmaceuticals and their metabolites, including 1-Hydroxyibuprofen, in water resources raises concerns about potential ecotoxicological effects. [, ] Further research is needed to fully understand the long-term impacts of these compounds on aquatic ecosystems and develop effective mitigation strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Imidazo[1,2-a]pyridin-7-ol](/img/structure/B564439.png)






